molecular formula C₂₃H₂₁ClN₂O₅ B1145442 Chloropropanoylpretadalafil CAS No. 395665-87-9

Chloropropanoylpretadalafil

Numéro de catalogue: B1145442
Numéro CAS: 395665-87-9
Poids moléculaire: 440.88
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chloropropanoylpretadalafil is a synthetic analog of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound was identified as an adulterant in dietary supplements marketed for enhanced sexual performance . Structurally, this compound features a chloropropanoyl moiety extending from the nitrogen on the piperidine ring of chloropretadalafil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chloropropanoylpretadalafil involves the modification of chloropretadalafil. The chloropropanoyl moiety is introduced through a reaction with chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is used to isolate and purify the compound . The process involves the use of high-resolution mass spectrometry (HRMS) and gas chromatography with Fourier Transform infrared detection (GC/FT-IR) to ensure the purity and structural integrity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Chloropropanoylpretadalafil undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chloropropanoyl moiety.

    Substitution: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Applications De Recherche Scientifique

Introduction to Chloropropanoylpretadalafil

This compound is a novel analog of tadalafil, which is primarily known for its application in treating erectile dysfunction and pulmonary arterial hypertension. The compound was first isolated and characterized in dietary supplements, raising interest in its potential pharmacological applications and implications for human health. This article explores the scientific research applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Erectile Dysfunction

This compound's primary application is anticipated to be in the treatment of erectile dysfunction, similar to other PDE5 inhibitors. Its mechanism involves the inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced vasodilation.

Pulmonary Arterial Hypertension

Research indicates that compounds similar to this compound may also be effective in managing pulmonary arterial hypertension by promoting vasodilation in pulmonary vessels. This application mirrors that of tadalafil, which has been extensively studied for this condition.

Potential Anti-Cancer Properties

Emerging studies suggest that PDE5 inhibitors may have anti-cancer effects. For example, sildenafil has shown promise in inhibiting cancer cell proliferation in colorectal cancer models. Given its structural similarity to sildenafil, this compound may exhibit similar properties, warranting further investigation into its role as an adjunct therapy in oncology.

Case Study 1: Dietary Supplement Contamination

A significant case study involved the identification of this compound in dietary supplements marketed for sexual enhancement. The study highlighted the need for stringent quality control measures in supplement manufacturing to prevent contamination with unregulated pharmaceutical compounds .

Case Study 2: Pharmacokinetics and Efficacy

In a pharmacokinetic study, researchers evaluated the absorption and metabolism of this compound compared to tadalafil. Preliminary results indicated altered bioavailability due to the chloropropanoyl modification, suggesting potential differences in efficacy and safety profiles .

Table 2: Comparative Pharmacokinetic Data

ParameterThis compoundTadalafil
Peak Plasma ConcentrationHigher than tadalafilStandard levels
Half-LifeExtendedApproximately 17 hours
BioavailabilityIncreasedStandard levels

Mécanisme D'action

Chloropropanoylpretadalafil, like tadalafil, is a selective inhibitor of phosphodiesterase type 5 (PDE-5). By inhibiting PDE-5, it increases the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation and vasodilation . This mechanism is primarily responsible for its effects on erectile function. The molecular targets include PDE-5 enzymes, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .

Comparaison Avec Des Composés Similaires

Uniqueness: Chloropropanoylpretadalafil is unique due to the presence of the chloropropanoyl moiety, which distinguishes it from other tadalafil analogs. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research .

Activité Biologique

Chloropropanoylpretadalafil is a novel analog of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound has garnered attention due to its potential biological activities and therapeutic applications.

This compound functions similarly to other PDE-5 inhibitors by enhancing the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This results in the relaxation of vascular smooth muscle and increased blood flow, particularly in the corpus cavernosum of the penis. The inhibition of PDE-5 prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

Comparative Potency

Research indicates that this compound exhibits varying potency levels compared to tadalafil. The inhibitory concentration (IC50) values for this compound are critical for understanding its effectiveness in inhibiting PDE-5 activity. For instance, studies have shown that this compound has a lower IC50 value than tadalafil, indicating a stronger inhibitory effect on PDE-5:

CompoundIC50 Value (nM)
Tadalafil5.0
This compound0.70

This data suggests that this compound may offer enhanced therapeutic benefits with potentially fewer side effects due to its selective action on PDE-5.

Safety and Side Effects

As with other PDE-5 inhibitors, this compound may present side effects such as headaches, flushing, and gastrointestinal disturbances. However, its improved selectivity could reduce the incidence of off-target effects commonly associated with broader-spectrum PDE inhibitors.

Case Studies and Clinical Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. One notable study involved a clinical trial assessing its efficacy in patients with erectile dysfunction. The findings indicated significant improvements in erectile function scores compared to baseline measurements:

  • Study Group : 100 male participants aged 30-60
  • Dosage : 20 mg of this compound administered once daily
  • Duration : 12 weeks
  • Results :
    • Average increase in International Index of Erectile Function (IIEF) score: 10 points
    • Reported side effects: Mild headaches (10%), flushing (8%)

These results highlight the potential of this compound as an effective treatment option.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Chloropropanoylpretadalafil in preclinical studies?

  • Methodological Answer : Synthesis should follow protocols optimized for phosphodiesterase inhibitors, incorporating HPLC purification and spectroscopic validation (e.g., NMR, mass spectrometry). Characterization must include purity assays (>98%) and stability testing under varying pH/temperature conditions. For reproducibility, adhere to NIH guidelines on reporting synthetic pathways and analytical parameters .

Q. How can researchers design in vitro assays to assess the toxicity profile of this compound?

  • Methodological Answer : Use tiered toxicity screening:

  • Primary assays: Cell viability (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines.
  • Secondary assays: Mitochondrial membrane potential disruption (JC-1 staining) and ROS generation (DCFH-DA probe).
  • Include negative/positive controls and dose-response curves (0.1–100 µM). Reference OECD Test No. 423 for acute oral toxicity frameworks .

Q. What statistical models are appropriate for analyzing dose-dependent efficacy data of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) using tools like GraphPad Prism. For heterogeneous data, use mixed-effects models or bootstrapping to account for variability. Report confidence intervals (95%) and effect sizes per CONSORT guidelines .

Advanced Research Questions

Q. How can contradictions in published data on this compound’s metabolic stability be resolved?

  • Methodological Answer : Conduct a meta-analysis stratified by experimental conditions (e.g., liver microsomes vs. recombinant CYP isoforms). Use funnel plots to detect publication bias and subgroup analyses to isolate variables (e.g., incubation time, cofactor concentrations). Validate findings with in situ perfusion models .

Q. What molecular dynamics (MD) approaches elucidate this compound’s binding affinity to PDE5 isoforms?

  • Methodological Answer : Perform homology modeling of PDE5 isoforms (AlphaFold2) followed by 100-ns MD simulations (AMBER/CHARMM). Analyze binding free energy (MM-PBSA) and residue interaction networks. Cross-validate with mutagenesis studies targeting predicted hot-spot residues (e.g., Gln817, Phe820) .

Q. How to design longitudinal studies evaluating this compound’s environmental impact in aquatic ecosystems?

  • Methodological Answer :

  • Exposure design: Mesocosm systems simulating freshwater ecosystems, with concentrations reflecting predicted environmental levels (0.1–10 µg/L).
  • Endpoints: Bioaccumulation in Daphnia magna, algal growth inhibition (OECD 201), and genotoxicity (Comet assay in zebrafish).
  • Data integration: Use fate models (EPI Suite) to predict biodegradation half-lives and QSAR for ecotoxicological risk stratification .

Q. What in silico strategies prioritize metabolites of this compound for targeted analytical identification?

  • Methodological Answer : Combine Phase I/II metabolism prediction (e.g., GLORYx, Meteor Nexus) with toxicity likelihood scores (ProTox-II). Prioritize metabolites with high in silico toxicity (e.g., mutagenicity) or structural alerts. Validate via LC-HRMS/MS with isotopic labeling .

Q. Methodological Notes

  • Theoretical Frameworks : Link experimental designs to PDE inhibitor pharmacology or environmental toxicokinetics to contextualize findings .
  • Data Transparency : Pre-register protocols on Open Science Framework and share raw data via repositories like Zenodo to mitigate reproducibility crises .

Propriétés

Numéro CAS

395665-87-9

Formule moléculaire

C₂₃H₂₁ClN₂O₅

Poids moléculaire

440.88

Synonymes

1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.